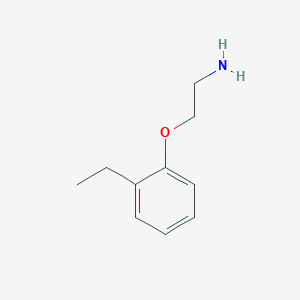

2-(2-Ethylphenoxy)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-9-5-3-4-6-10(9)12-8-7-11/h3-6H,2,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFUWUZHCQWJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 2 2 Ethylphenoxy Ethan 1 Amine

High-Resolution Spectroscopic Fingerprinting for Structural Elucidation

High-resolution spectroscopic techniques are fundamental in determining the molecular structure of 2-(2-Ethylphenoxy)ethan-1-amine. Each method offers unique insights into the compound's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-(2-Ethylphenoxy)ethan-1-amine. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Ethylphenoxy)ethan-1-amine displays distinct signals corresponding to the different proton environments in the molecule. docbrown.info The aromatic protons on the ethylphenoxy group typically appear in the downfield region (δ 6.8-7.5 ppm). The protons of the ethyl group and the ethanamine chain resonate at higher field strengths. The methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms will show characteristic chemical shifts and coupling patterns. docbrown.info The amine protons (NH₂) often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. docbrown.info Deuterium exchange using D₂O can confirm the assignment of the NH₂ protons, as these peaks will disappear from the spectrum. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the ethylphenoxy ring will have signals in the δ 110-160 ppm range. docbrown.info The carbons of the ethyl group and the ethanamine moiety will appear at higher field strengths. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. docbrown.info

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for a more detailed structural assignment. bas.bgresearchgate.net COSY spectra reveal proton-proton coupling relationships, helping to connect adjacent protons in the ethyl and ethanamine chains. bas.bg HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of both ¹H and ¹³C signals.

Predicted ¹H and ¹³C NMR Data for 2-(2-Ethylphenoxy)ethan-1-amine

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 | ~15 |

| Ethyl -CH₂ | ~2.6 | ~23 |

| Aromatic CH | 6.8 - 7.3 | 110 - 130 |

| Aromatic C-O | ~155 | |

| Aromatic C-CH₂CH₃ | ~135 | |

| O-CH₂ | ~4.0 | ~68 |

| N-CH₂ | ~3.0 | ~42 |

| NH₂ | 1.5 - 3.0 (broad) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in 2-(2-Ethylphenoxy)ethan-1-amine by detecting the vibrational frequencies of its bonds. scribd.com

The FTIR spectrum will exhibit characteristic absorption bands. The N-H stretching of the primary amine group is expected to appear as two peaks in the range of 3300-3500 cm⁻¹. libretexts.orglibretexts.org The C-H stretching vibrations of the aromatic ring and the aliphatic chains will be observed around 2850-3100 cm⁻¹. The C-O-C stretching of the ether linkage will produce a strong absorption band in the region of 1230-1270 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. instanano.com The C-N stretching of the amine can be found in the fingerprint region, typically between 1020 and 1250 cm⁻¹. researchgate.net

Key FTIR Absorption Bands for 2-(2-Ethylphenoxy)ethan-1-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching | 3300 - 3500 (two peaks) | Medium |

| Alkane (C-H) | Stretching | 2850 - 2970 | Medium to Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Weak |

| Ether (C-O-C) | Asymmetric Stretching | 1230 - 1270 | Strong |

| Amine (C-N) | Stretching | 1020 - 1250 | Medium |

| Aromatic (C-H) | Out-of-plane Bending | 735 - 775 (ortho-subst.) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene (B151609) ring in 2-(2-Ethylphenoxy)ethan-1-amine gives rise to characteristic UV absorption bands. These absorptions are due to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the ethyl and ethoxyamine substituents on the ring. Typically, substituted benzenes show a primary band (E2-band) around 200-220 nm and a secondary band (B-band) with fine structure around 250-280 nm.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of 2-(2-Ethylphenoxy)ethan-1-amine. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. nih.govnih.govsannova.net

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₅NO, approximate mass 165.23 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would include cleavage of the C-C bond adjacent to the nitrogen atom (resulting in a prominent iminium ion fragment), and cleavage of the ether bond. docbrown.infodocbrown.info Predicted collision cross section (CCS) values can also aid in identification. uni.lu

Predicted Fragmentation Pattern for 2-(2-Ethylphenoxy)ethan-1-amine

| Fragment Ion (m/z) | Possible Structure | Significance |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion |

| 135 | [C₉H₁₁O]⁺ | Loss of CH₂NH₂ |

| 121 | [C₈H₉O]⁺ | Loss of C₂H₄NH₂ |

| 107 | [C₇H₇O]⁺ | Loss of C₃H₈N |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 44 | [C₂H₆N]⁺ | [CH₂=NH₂]⁺ |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ - H₂ |

Note: The relative intensities of the fragment ions will depend on the ionization method and energy.

Comprehensive Structural and Purity Assessment

Beyond spectroscopic methods, other analytical techniques are employed for a complete picture of the compound's structure and purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. To perform this analysis, a single, high-quality crystal of 2-(2-Ethylphenoxy)ethan-1-amine or a suitable salt thereof is required. The diffraction pattern produced when the crystal is irradiated with X-rays allows for the calculation of electron density maps, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group.

Elemental Analysis for Stoichiometric Composition

The elemental composition of 2-(2-Ethylphenoxy)ethan-1-amine is crucial for confirming its molecular formula and purity. The theoretical composition is derived from its molecular formula, C10H15NO, which corresponds to a molecular weight of 165.23 g/mol . nih.govnist.gov

Elemental analysis, typically performed via combustion analysis, provides the experimental weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The oxygen (O) content is usually determined by difference. For a pure sample of 2-(2-Ethylphenoxy)ethan-1-amine, the experimental values are expected to be in close agreement with the theoretical values, generally within ±0.4%.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 72.69% |

| Hydrogen | H | 1.01 | 15 | 9.15% |

| Nitrogen | N | 14.01 | 1 | 8.48% |

| Oxygen | O | 16.00 | 1 | 9.68% |

Development and Validation of Analytical Methods for 2-(2-Ethylphenoxy)ethan-1-amine

The development and validation of robust analytical methods are essential for the quality control of 2-(2-Ethylphenoxy)ethan-1-amine, ensuring its identity, purity, and concentration in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the separation and quantification of 2-(2-Ethylphenoxy)ethan-1-amine. A reversed-phase HPLC method is typically suitable for this compound. Due to the basic nature of the primary amine, peak tailing can be an issue on standard silica-based columns. This can be mitigated by using a modern, end-capped column or by adding a competing base or an ion-pairing agent to the mobile phase. For enhanced sensitivity and selectivity, especially at low concentrations, derivatization of the primary amine with a fluorescent tag is a common strategy. chromatographyonline.comnih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water (containing 0.1% Formic Acid or an appropriate buffer) chromatographyonline.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm (due to the phenoxy group) or Fluorescence detection following pre- or post-column derivatization (e.g., with o-phthalaldehyde) |

| Column Temperature | 25°C researchgate.net |

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. As a primary amine, 2-(2-Ethylphenoxy)ethan-1-amine can exhibit poor peak shape and adsorption on traditional GC columns. oup.com To overcome these issues, derivatization is often employed to increase volatility and reduce polarity. iu.edunih.gov Common derivatizing agents for primary amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA or pentafluorobenzoyl chloride). oup.comiu.eduresearchgate.net The resulting derivatives are more amenable to GC analysis, providing sharp and symmetrical peaks. iu.edu

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Pentafluorobenzoyl chloride or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) oup.comiu.edu |

| Column | Capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 100°C, ramped to 280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for the preliminary assessment of purity. For 2-(2-Ethylphenoxy)ethan-1-amine, a normal-phase TLC system using a silica (B1680970) gel plate is appropriate. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The primary amine can be visualized using a variety of staining agents. sigmaaldrich.comchemistryhall.com

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates sigmaaldrich.com |

| Mobile Phase | A mixture of a non-polar solvent (e.g., Toluene) and a polar solvent (e.g., Ethyl Acetate or Methanol) with a small amount of triethylamine (B128534) to reduce peak tailing. |

| Visualization | UV light at 254 nm and/or staining with a ninhydrin (B49086) solution, which reacts with the primary amine to produce a colored spot. labinsights.nl |

| Application | Monitoring the consumption of starting materials and the formation of the product in a synthesis reaction. Assessing the number of components in a sample to estimate purity. chemistryhall.com |

Advanced Techniques for Ingredient-Specific Characterization (e.g., Morphology Directed Raman Spectroscopy)

Morphology Directed Raman Spectroscopy (MDRS) is a powerful analytical technique that combines particle size and shape analysis with chemical identification via Raman spectroscopy. malvernpanalytical.compharmtech.com This technique is particularly useful for characterizing the solid-state properties of an active pharmaceutical ingredient (API), such as 2-(2-Ethylphenoxy)ethan-1-amine, especially in a formulated product. MDRS can provide component-specific particle size and shape distributions, which are critical quality attributes that can influence bioavailability and processability. spectroscopyonline.comnsf.org It can also be used to identify and quantify different polymorphic forms of the compound. particletechlabs.com

| Parameter | Description |

|---|---|

| Principle | Automated imaging is used to determine the size and shape of individual particles. A subset of these particles is then targeted for Raman spectroscopy to obtain chemical identification. malvernpanalytical.com |

| Application for 2-(2-Ethylphenoxy)ethan-1-amine | - Determination of particle size and shape distribution.

|

| Instrumentation | An integrated system combining a high-resolution microscope with a Raman spectrometer. |

| Data Output | Component-specific particle size and shape distributions, and Raman spectra for chemical identification. |

Reactivity Profiles and Reaction Mechanism Investigations of 2 2 Ethylphenoxy Ethan 1 Amine

Reactivity of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a weak base, governing its participation in a variety of chemical transformations.

The primary amine in 2-(2-Ethylphenoxy)ethan-1-amine is expected to readily engage in nucleophilic addition and substitution reactions, characteristic of primary alkyl amines. mdpi.com The nitrogen's lone pair can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

Nucleophilic Addition:

Primary amines, such as the one in the title compound, undergo nucleophilic addition to carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. nsf.gov This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. The careful control of pH is crucial, as high acidity would protonate the amine, rendering it non-nucleophilic, while low acidity would not be sufficient to facilitate the dehydration of the carbinolamine intermediate. nsf.gov

Nucleophilic Substitution:

In nucleophilic substitution reactions, the amine can displace a leaving group on an alkyl halide or a similar substrate. The reaction of a primary amine with a haloalkane can lead to a mixture of secondary and tertiary amines, as well as a quaternary ammonium (B1175870) salt, through successive alkylations. mdpi.com To favor the formation of a secondary amine, an excess of the primary amine is often used. mdpi.com

The table below summarizes the expected nucleophilic reactions of the primary amine functionality of 2-(2-Ethylphenoxy)ethan-1-amine with various electrophiles, based on the general reactivity of primary amines.

| Electrophile | Reaction Type | Expected Product | General Conditions |

| Aldehyde (R'-CHO) | Nucleophilic Addition | Imine (Schiff Base) | Acid catalysis, pH ~5 nsf.gov |

| Ketone (R'C(O)R'') | Nucleophilic Addition | Imine (Schiff Base) | Acid catalysis, pH ~5 nsf.gov |

| Alkyl Halide (R'-X) | Nucleophilic Substitution (SN2) | Secondary Amine | Heating, excess amine mdpi.com |

| Acyl Chloride (R'-COCl) | Nucleophilic Acyl Substitution | N-Substituted Amide | Often vigorous, may require base |

| Acid Anhydride (B1165640) ((R'CO)₂O) | Nucleophilic Acyl Substitution | N-Substituted Amide | Slower than with acyl chlorides, may require heat |

Table 1: Predicted Nucleophilic Reactions of the Primary Amine in 2-(2-Ethylphenoxy)ethan-1-amine

The amine group can participate in both oxidation and reduction reactions, although the specific redox potential of 2-(2-Ethylphenoxy)ethan-1-amine is not documented in the provided search results.

Oxidation:

The oxidation of primary amines can yield a variety of products depending on the oxidizing agent and reaction conditions. leah4sci.commasterorganicchemistry.com Strong oxidants can lead to the formation of nitroso or nitro compounds. For instance, the oxidation of ethylamine (B1201723) with a strong oxidizer like potassium permanganate (B83412) can yield acetaldehyde. khanacademy.org The presence of the aromatic ring and the ether linkage in 2-(2-Ethylphenoxy)ethan-1-amine could influence the outcome of such reactions.

Reduction:

The primary amine group itself is already in a reduced state. However, it can be formed through the reduction of other nitrogen-containing functional groups. For example, the synthesis of amines often involves the reduction of nitro compounds, nitriles, or amides using reducing agents like lithium aluminum hydride (LiAlH₄). leah4sci.com

The following table outlines the general redox chemistry applicable to the amine functionality.

| Reaction Type | Reagent | Potential Product(s) | Notes |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Aldehydes, Ketones, Nitroso compounds, Nitro compounds | Product depends on reagent and conditions. leah4sci.commasterorganicchemistry.comkhanacademy.org |

| Formation via Reduction | LiAlH₄, H₂/Catalyst | Primary Amine | Starting from corresponding nitro, nitrile, or amide. leah4sci.com |

Table 2: General Redox Reactions Involving the Primary Amine Moiety

The amine functionality can be involved in various catalyzed reactions. For instance, primary amines can be used in the synthesis of heterocyclic compounds through transition-metal-catalyzed C-N bond-forming reactions. While no specific catalytic transformations for 2-(2-Ethylphenoxy)ethan-1-amine were found, its structural motifs suggest potential applications in areas like coordination chemistry, where it could act as a ligand for various metal catalysts. The presence of both a "soft" amine donor and a "hard" ether oxygen donor could allow for interesting coordination behavior. nsf.gov

Reactivity and Stability of the Ether Linkage

The ether linkage in 2-(2-Ethylphenoxy)ethan-1-amine consists of an aryl ethyl ether. Ethers are generally considered to be chemically stable and unreactive functional groups. nih.govmasterorganicchemistry.com

The cleavage of the C-O bond in ethers is a challenging reaction that typically requires harsh conditions, most commonly strong acids. nih.govmasterorganicchemistry.com The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the nature of the groups attached to the ether oxygen. masterorganicchemistry.comyoutube.com

In the case of 2-(2-Ethylphenoxy)ethan-1-amine, an aryl alkyl ether, acidic cleavage with strong acids like HBr or HI would likely proceed via an SN2 mechanism. nih.gov The protonated ether oxygen would create a good leaving group (2-ethylphenol). The halide ion (Br⁻ or I⁻) would then act as a nucleophile and attack the less sterically hindered carbon of the ethyl group, leading to the formation of 2-ethylphenol (B104991) and 2-haloethan-1-amine. Cleavage of the aryl C-O bond is generally disfavored due to the high energy of the resulting phenyl cation. nih.gov

The rate of cleavage is influenced by the steric hindrance at the alkyl carbon and the electronic properties of the aryl ring. Electron-withdrawing substituents on the aromatic ring can increase the rate of ether cleavage. acs.org

| Reagent | Reaction Type | Expected Products | General Conditions |

| Strong Acid (HBr, HI) | Acid-catalyzed cleavage (SN2) | 2-Ethylphenol and 2-Bromoethan-1-amine or 2-Iodoethan-1-amine | High temperatures, concentrated acid nih.govmasterorganicchemistry.comnih.gov |

| Strong Bases (e.g., organolithium reagents) | Basic cleavage | Generally not applicable to aryl alkyl ethers | More common for cyclic ethers nih.gov |

Table 3: Predicted Cleavage Reactions of the Ether Linkage in 2-(2-Ethylphenoxy)ethan-1-amine

The presence of both a primary amine and an ether oxygen in a 1,2-relationship on the ethyl chain, along with the ortho-ethylphenoxy group, provides the potential for 2-(2-Ethylphenoxy)ethan-1-amine to act as a chelating ligand and to participate in hydrogen bonding.

Chelation:

The molecule contains two potential donor atoms for metal chelation: the nitrogen of the amine group and the oxygen of the ether linkage. This arrangement could allow it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. libretexts.org The effectiveness of chelation would depend on the nature of the metal ion and the steric and electronic properties of the ligand. The ethyl group on the phenyl ring might introduce some steric hindrance that could influence the stability of the resulting metal complex. While specific studies on the chelation properties of 2-(2-Ethylphenoxy)ethan-1-amine are not available, related phenoxyethanamine derivatives have been investigated for their ability to form complexes with various metals. nih.gov

Hydrogen Bonding:

The primary amine group is a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor. This allows for the possibility of both intermolecular and intramolecular hydrogen bonding. Intramolecular hydrogen bonding could occur between the N-H of the amine and the ether oxygen, forming a five-membered ring. The presence of an ortho-substituent on the phenyl ring can influence the conformation of the molecule and the strength of such intramolecular interactions. nist.gov Studies on ortho-substituted phenols have shown that intramolecular hydrogen bonds can significantly affect their physical and chemical properties. nist.gov The strength of this potential intramolecular hydrogen bond in 2-(2-Ethylphenoxy)ethan-1-amine would influence its conformation and reactivity.

Reactivity of the Ethylphenoxy Aromatic System

The aromatic ring of 2-(2-Ethylphenoxy)ethan-1-amine, a 1-ethoxy-2-ethylbenzene (B8787981) moiety, is activated towards electrophilic attack due to the presence of two electron-donating groups: the ethoxy (-OCH2CH2NH2) and the ethyl (-CH2CH3) groups. Both are ortho-, para-directing, influencing the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution and Other Aromatic Functionalizations

The electron-releasing nature of the alkoxy and alkyl substituents enhances the nucleophilicity of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution (EAS) compared to benzene itself. quora.commasterorganicchemistry.com The directing effects of these groups are cooperative, primarily directing incoming electrophiles to the positions ortho and para to the activating groups.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The rate-determining step is typically the formation of this intermediate. Subsequent deprotonation restores the aromaticity of the ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-(2-Ethylphenoxy)ethan-1-amine

| Electrophile (E+) | Major Predicted Products |

| NO₂+ | 4-Nitro-2-(2-ethylphenoxy)ethan-1-amine and 6-Nitro-2-(2-ethylphenoxy)ethan-1-amine |

| Br+ | 4-Bromo-2-(2-ethylphenoxy)ethan-1-amine and 6-Bromo-2-(2-ethylphenoxy)ethan-1-amine |

| SO₃ | 4-(Aminomethyl)ethoxy-3-ethylbenzenesulfonic acid and 2-(Aminomethyl)ethoxy-3-ethylbenzenesulfonic acid |

| R+ (Friedel-Crafts) | 4-Alkyl-2-(2-ethylphenoxy)ethan-1-amine and 6-Alkyl-2-(2-ethylphenoxy)ethan-1-amine |

| RCO+ (Friedel-Crafts) | 1-(4-((2-Aminoethyl)oxy)-5-ethylphenyl)ethan-1-one and 1-(2-((2-Aminoethyl)oxy)-3-ethylphenyl)ethan-1-one |

Note: The amine group would likely require protection prior to Friedel-Crafts reactions to prevent its reaction with the Lewis acid catalyst.

Oxidative Dearomatization Pathways

Electron-rich aromatic compounds, such as the ethylphenoxy moiety in 2-(2-ethylphenoxy)ethan-1-amine, are susceptible to oxidative dearomatization. ucsb.edunih.govnih.gov This process converts the planar aromatic ring into a non-aromatic, three-dimensional structure, often generating highly reactive intermediates like quinones or quinol ethers. These transformations are powerful tools in organic synthesis for rapidly building molecular complexity.

While specific studies on the oxidative dearomatization of 2-(2-ethylphenoxy)ethan-1-amine are scarce, the general principles derived from studies on phenols and other electron-rich arenes can be applied. Oxidation can be initiated by various reagents, including hypervalent iodine compounds, and can lead to the formation of ortho- or para-quinonoid intermediates. ucsb.edunih.gov The regioselectivity of the initial oxidation is influenced by the electronic and steric properties of the substituents on the aromatic ring.

Mechanistic Organic Chemistry Studies of Reactions Involving 2-(2-Ethylphenoxy)ethan-1-amine

A detailed understanding of the reaction mechanisms, including the energetics and the nature of transient species, is crucial for controlling the outcomes of chemical transformations.

Kinetic and Thermodynamic Parameters of Key Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving 2-(2-ethylphenoxy)ethan-1-amine are limited in the publicly available literature. However, studies on related systems provide valuable insights. For instance, the kinetics of nitration of substituted anisoles have been investigated, revealing the influence of substituents on the reaction rates. nih.gov Generally, electron-donating groups increase the rate of electrophilic aromatic substitution.

Elucidation of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging due to their transient nature. However, spectroscopic techniques such as NMR, in combination with computational studies, can provide evidence for their existence and structure. nih.gov

In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (sigma complex). masterorganicchemistry.com For the nitration of some substituted anisoles, the formation of 4-nitro-4-substituted-cyclohexa-2,5-dienone intermediates has been observed, which can then rearrange to the final nitrophenol products. nih.gov

In reactions involving the amine functionality, such as N-alkylation or acylation, tetrahedral intermediates are typically formed. mnstate.edu The stability and subsequent breakdown of these intermediates determine the reaction pathway and product distribution. For instance, in the reaction of amines with carbonyl compounds, an unstable "aminol" intermediate is formed at equilibrium. mnstate.edu

Stereochemical Aspects of Reaction Pathways

If 2-(2-ethylphenoxy)ethan-1-amine were to be synthesized from chiral precursors or resolved into its enantiomers, its reactions could exhibit stereoselectivity or stereospecificity. For example, if a reaction occurs at a stereocenter, the configuration of the product can be either retained, inverted, or a mixture of both (racemization), depending on the reaction mechanism. ethz.ch

Reactions involving the formation of a new stereocenter from an achiral starting material will generally produce a racemic mixture of enantiomers unless a chiral catalyst or reagent is employed. If a new stereocenter is created in a molecule that is already chiral, the products will be diastereomers, which are typically formed in unequal amounts.

Theoretical and Computational Chemistry Studies of 2 2 Ethylphenoxy Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Currently, there are no published studies that have performed quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, specifically on 2-(2-Ethylphenoxy)ethan-1-amine. Such studies would be invaluable for understanding its fundamental chemical nature.

Density Functional Theory (DFT) for Ground State Properties and Energetics

No peer-reviewed articles presenting DFT calculations for the ground state properties and energetics of 2-(2-Ethylphenoxy)ethan-1-amine are available. DFT is a workhorse of computational chemistry and would be an ideal method to investigate properties such as optimized geometry, electronic energies, and the distribution of electron density within the molecule.

Ab Initio Methods for High-Accuracy Predictions of Electronic and Geometric Structures

Similarly, the scientific literature lacks any studies utilizing high-level ab initio methods for this compound. These methods, while computationally more intensive than DFT, can provide benchmark-quality data on electronic and geometric structures, offering a deeper understanding of its intrinsic properties.

Conformational Analysis and Potential Energy Surface Mapping

A thorough conformational analysis of 2-(2-Ethylphenoxy)ethan-1-amine, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. This type of study is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Computational Modeling of Reaction Mechanisms and Catalysis

The application of computational modeling to elucidate reaction mechanisms or to design catalysts specifically for transformations involving 2-(2-Ethylphenoxy)ethan-1-amine is also an unexplored area of research.

Prediction of Reaction Pathways, Transition States, and Activation Energies

There are no computational studies that predict reaction pathways, identify transition states, or calculate activation energies for reactions involving 2-(2-Ethylphenoxy)ethan-1-amine. Such research would be instrumental in optimizing synthetic routes and understanding its chemical transformations.

In Silico Design and Optimization of Catalysts for Synthetic Transformations

The field of in silico catalyst design has yet to be applied to the synthesis of 2-(2-Ethylphenoxy)ethan-1-amine. Computational approaches could be employed to design and optimize catalysts that could potentially improve the efficiency and selectivity of its production.

Computational Prediction of Reactivity and Selectivity in Organic Reactions

The prediction of reactivity and selectivity is a cornerstone of modern organic chemistry, and computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools in this domain. nih.gov These methods allow for the in-silico investigation of reaction mechanisms and the prediction of outcomes, guiding experimental work and accelerating discovery.

For a molecule like 2-(2-Ethylphenoxy)ethan-1-amine, computational studies can elucidate its reactivity in various organic transformations. For instance, the amine group is a key functional group that can participate in a wide range of reactions, including nucleophilic substitution, acylation, and condensation reactions. The ethylphenoxy group, on the other hand, can influence the electronic properties of the molecule and may be subject to electrophilic aromatic substitution.

Detailed Research Findings:

While specific computational studies on the reactivity of 2-(2-Ethylphenoxy)ethan-1-amine are not extensively documented in publicly available literature, the principles of computational prediction can be applied. A hypothetical study could involve the following:

Reaction Coordinate and Transition State Analysis: By mapping the potential energy surface of a reaction involving 2-(2-Ethylphenoxy)ethan-1-amine, the transition states can be located and their energies calculated. This information is crucial for determining the activation energy and, consequently, the reaction rate. For example, in an acylation reaction, DFT calculations could predict whether the reaction proceeds via a concerted or a stepwise mechanism. nih.gov

Selectivity Prediction (Regio- and Stereoselectivity): In cases where multiple reaction pathways are possible, computational models can predict the most likely outcome. For instance, in an electrophilic aromatic substitution on the phenoxy ring, calculations can determine the relative energies of the transition states leading to ortho, meta, and para substitution, thus predicting the regioselectivity.

The following table illustrates a hypothetical comparison of activation energies for different electrophilic substitution positions on the phenoxy ring of 2-(2-Ethylphenoxy)ethan-1-amine, as could be predicted by DFT calculations.

| Substitution Position | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Ortho | 18.5 | No |

| Meta | 25.2 | No |

| Para | 17.9 | Yes |

This table is illustrative and based on general principles of electrophilic aromatic substitution.

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery and materials science for understanding how a ligand, such as 2-(2-Ethylphenoxy)ethan-1-amine, might interact with a larger molecule, like a protein or a synthetic scaffold.

The amine and ether functionalities in 2-(2-Ethylphenoxy)ethan-1-amine make it an interesting candidate for binding to various chemical scaffolds, which are core structures of molecules. nih.gov Molecular docking simulations can be employed to explore how this compound might bind to different scaffolds, providing insights into potential applications in areas like medicinal chemistry or materials science.

Detailed Research Findings:

In a hypothetical molecular docking study, 2-(2-Ethylphenoxy)ethan-1-amine could be docked against a library of chemical scaffolds to identify potential binding partners. The binding affinity, typically expressed as a docking score or binding energy, indicates the strength of the interaction.

The table below presents hypothetical docking scores of 2-(2-Ethylphenoxy)ethan-1-amine with a selection of chemical scaffolds, illustrating how such data would be presented.

| Chemical Scaffold | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Benzimidazole | -6.8 | Amine H-bond with N-H |

| Quinoline | -7.2 | Amine H-bond with N |

| Thiophene | -5.9 | Pi-stacking with phenoxy ring |

| Pyrazole | -6.5 | Amine H-bond with N-H |

This table contains hypothetical data for illustrative purposes.

The results of such a study could reveal that 2-(2-Ethylphenoxy)ethan-1-amine has a high affinity for scaffolds containing hydrogen bond acceptors that can interact with its primary amine group. nih.gov The ethylphenoxy group might engage in hydrophobic or pi-stacking interactions, further stabilizing the complex.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal. researchgate.net It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors, and the color-coding of the surface highlights the nature and strength of these interactions.

Detailed Research Findings:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, and the ether oxygen is a hydrogen bond acceptor. The Hirshfeld surface would show distinct red spots corresponding to these interactions, indicating their significance in the crystal packing.

van der Waals Forces: The ethyl and phenyl groups would primarily engage in weaker van der Waals interactions. These would be represented by larger, less intense regions on the Hirshfeld surface.

The following table presents a hypothetical breakdown of intermolecular contacts for 2-(2-Ethylphenoxy)ethan-1-amine as would be derived from a Hirshfeld surface analysis.

| Intermolecular Contact Type | Percentage Contribution (Hypothetical) |

| H...H | 45% |

| O...H/H...O | 25% |

| C...H/H...C | 20% |

| N...H/H...N | 10% |

This table is for illustrative purposes and represents a plausible distribution of contacts for a molecule of this type.

Application of Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the discovery of new reactions, and the optimization of synthetic routes with unprecedented speed and accuracy. nih.govresearchgate.netambujtewari.com

ML models can be trained on large datasets of chemical reactions to predict the outcome of a new reaction, including the yield and the major product. nih.gov For a compound like 2-(2-Ethylphenoxy)ethan-1-amine, an ML model could be used to predict its reactivity in a variety of contexts.

Detailed Research Findings:

A hypothetical application of ML in this area would involve:

Data Collection: Gathering a large dataset of reactions involving primary amines and phenoxy ethers.

Model Training: Using this dataset to train a neural network or another ML model to recognize patterns that correlate reaction conditions and starting materials with outcomes.

Prediction: Using the trained model to predict the outcome of a novel reaction involving 2-(2-Ethylphenoxy)ethan-1-amine.

The table below illustrates the kind of predictive output an ML model might provide for a hypothetical reaction.

| Reaction Type | Predicted Yield (%) | Predicted Major Product | Confidence Score |

| Acylation with Acetyl Chloride | 92 | N-(2-(2-ethylphenoxy)ethyl)acetamide | 0.95 |

| Reductive Amination with Acetone | 78 | N-isopropyl-2-(2-ethylphenoxy)ethan-1-amine | 0.89 |

| Buchwald-Hartwig Amination | 65 | Varies with catalyst and substrate | 0.75 |

This table contains hypothetical data to illustrate the capabilities of predictive ML models.

Detailed Research Findings:

For 2-(2-Ethylphenoxy)ethan-1-amine, an automated reaction discovery platform could be tasked with finding a novel, high-yielding synthesis for a derivative of interest. The AI would explore a vast parameter space, including different catalysts, solvents, temperatures, and reaction times.

An example of an output from such an algorithm is shown in the table below, which presents optimized conditions for a hypothetical reaction.

| Parameter | Initial Condition | Optimized Condition | Predicted Yield Improvement |

| Catalyst | Palladium(II) Acetate (B1210297) | Buchwald G3 Precatalyst | +15% |

| Solvent | Toluene | Dioxane | +8% |

| Temperature | 80 °C | 100 °C | +12% |

| Base | Sodium tert-butoxide | LHMDS | +5% |

These automated systems hold the promise of significantly accelerating the pace of chemical synthesis and discovery, enabling the rapid development of new molecules with desired properties. researchgate.net

Applications of 2 2 Ethylphenoxy Ethan 1 Amine in Advanced Chemical Synthesis and Materials Science

Role as a Key Chemical Building Block and Intermediate

2-(2-Ethylphenoxy)ethan-1-amine serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. Its bifunctional nature, possessing both a primary amine and a phenoxy ether group, allows for a variety of chemical transformations.

Precursor in the Synthesis of Complex Organic Molecules

The primary amine group of 2-(2-Ethylphenoxy)ethan-1-amine makes it a valuable precursor in the assembly of intricate organic molecules. Amines are widely utilized in the chemical industry and organic synthesis as nucleophilic bases and as starting materials for a vast array of functional groups. wikipedia.org For instance, primary amines can undergo reactions such as alkylation, acylation, and condensation to form more complex structures. The presence of the 2-ethylphenoxy group provides a specific steric and electronic environment, influencing the reactivity and properties of the resulting molecules. This moiety can be crucial in directing the assembly of supramolecular structures or in providing a lipophilic domain within a larger molecule. The synthesis of complex molecules often involves multi-step sequences where the amine function is introduced early and subsequently modified.

Synthesis of N-Functionalized Heterocyclic Systems

The amine functionality of 2-(2-Ethylphenoxy)ethan-1-amine is instrumental in the synthesis of N-functionalized heterocyclic systems. Heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials. The primary amine can be readily incorporated into a heterocyclic ring through various cyclization strategies. For example, it can react with diketones, diesters, or other bifunctional electrophiles to form nitrogen-containing rings. The resulting N-functionalized heterocycles bear the 2-ethylphenoxyethyl substituent, which can modulate the biological activity or physical properties of the final compound. The synthesis of highly functionalized azet-2(1H)-ones and azet-2(1H)-thiones through copper-catalyzed tandem reactions of terminal alkynes, sulfonyl azides, and heterocumulenes showcases a modern approach to constructing such systems. nih.gov

Participation in 1,3-Dipolar Cycloaddition Reactions for Novel Heterocycles

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. mdpi.comwikipedia.org While direct participation of 2-(2-Ethylphenoxy)ethan-1-amine in these reactions is not explicitly detailed in the provided search results, primary amines are key precursors to forming the necessary 1,3-dipoles, such as azomethine ylides. These ylides can be generated in situ from the condensation of an amine with an aldehyde or ketone. doi.org The resulting azomethine ylide, bearing the 2-ethylphenoxyethyl group, can then react with a dipolarophile (e.g., an alkene or alkyne) to yield a substituted pyrrolidine (B122466) or other nitrogen-containing heterocycle. doi.orgresearchgate.net This method provides a convergent and efficient route to novel heterocyclic structures that incorporate the specific phenoxy-amine framework. mdpi.comdoi.org The reaction's selectivity is a key advantage, often leading to a single regioisomeric product. doi.orgresearchgate.net

Applications in Polymer Chemistry and Advanced Materials Development

The unique structure of 2-(2-Ethylphenoxy)ethan-1-amine also lends itself to applications in the field of polymer chemistry and the creation of advanced materials.

Use as a Monomer or Cross-linking Agent in Polymer Synthesis

Primary amines are reactive functional groups that can participate in polymerization reactions. 2-(2-Ethylphenoxy)ethan-1-amine can theoretically act as a monomer in step-growth polymerizations, reacting with molecules containing two or more complementary functional groups like carboxylic acids or acyl chlorides to form polyamides. Polymers containing amine moieties are valued for their ability to complex or conjugate with other molecules. rsc.org

Furthermore, its primary amine group allows it to function as a cross-linking agent. mdpi.com Cross-linking agents are crucial for transforming thermoplastic polymers into thermosets, enhancing properties like mechanical strength, thermal stability, and chemical resistance. mdpi.comresearchgate.net For example, it could react with polymers containing amine-reactive groups, such as epoxy or maleic anhydride (B1165640) functionalities, to form a three-dimensional network. researchgate.netepo.org The efficiency of such cross-linking can be high, even at low concentrations of the amine agent. researchgate.net

| Potential Polymerization Role | Reacting Functional Group | Resulting Polymer Type/Structure |

| Monomer | Dicarboxylic acids, Diacyl chlorides | Polyamide |

| Cross-linking Agent | Epoxy groups, Anhydrides | Cross-linked thermoset network |

Design and Synthesis of Ligands for Coordination Chemistry and Catalysis

The amine group in 2-(2-Ethylphenoxy)ethan-1-amine is a key feature for its use in creating ligands for coordination chemistry and catalysis. researchgate.netnih.gov Ligands containing N,N',N'-substituted 1,2-ethanediamines have been synthesized and used to create various metal complexes. researchgate.netnih.gov These complexes, some of which contain reactive groups, show potential as catalysts. researchgate.netnih.gov

Incorporation into Framework Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The unique structural characteristics of 2-(2-Ethylphenoxy)ethan-1-amine, featuring a primary amine group and a substituted phenoxy ring, make it a promising candidate as a building block or modifying agent in the synthesis of advanced framework materials. These materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are known for their high porosity and tunable properties, which are largely dictated by the organic linkers used in their construction.

The amine functionality of 2-(2-Ethylphenoxy)ethan-1-amine can serve as a reactive site for incorporation into the framework structure. In the context of COFs, the primary amine can undergo condensation reactions with aldehyde-containing monomers to form imine-linked frameworks. mdpi.comresearchgate.net This approach is a common strategy for constructing robust and crystalline COF materials. mdpi.com The ethylphenoxy group, on the other hand, would be oriented within the pores of the resulting framework, influencing its chemical environment, porosity, and surface properties. The presence of these bulky, hydrophobic groups could be leveraged to create frameworks with specific affinities for certain guest molecules.

Post-synthetic modification (PSM) is another avenue for incorporating 2-(2-Ethylphenoxy)ethan-1-amine into framework materials. researchgate.net In this method, a pre-synthesized framework containing reactive "tag" groups, often primary amines, is treated with a molecule of interest. researchgate.net For instance, an amine-functionalized MOF like IRMOF-3 could potentially be modified through a reaction with a derivative of 2-(2-Ethylphenoxy)ethan-1-amine. researchgate.net This tandem condensation-reduction process would result in the covalent attachment of the ethylphenoxy ethanamine moiety to the framework's struts, thereby tailoring the pore environment. researchgate.net

The incorporation of the 2-(2-ethylphenoxy) group can impart specific functionalities to the framework. For example, it could enhance the framework's hydrophobicity, making it suitable for applications in separating non-polar molecules or for catalysis in organic solvents. The specific arrangement and density of these functional groups within the pores can be controlled by the synthetic conditions, offering a high degree of tunability.

Table 1: Potential Roles of 2-(2-Ethylphenoxy)ethan-1-amine in Framework Materials

| Role | Framework Type | Method of Incorporation | Potential Impact on Framework Properties |

| Organic Linker | Covalent Organic Frameworks (COFs) | Direct synthesis via condensation with aldehydes | Introduces ethylphenoxy groups into the pore structure, influencing porosity and surface chemistry. |

| Modifying Agent | Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs) | Post-synthetic modification of amine-tagged frameworks | Covalently attaches ethylphenoxy ethanamine moieties to tailor the pore environment for specific applications. |

Development of Chemical Probes and Tools for Chemical Biology Research

The structural components of 2-(2-Ethylphenoxy)ethan-1-amine provide a versatile scaffold for the design and synthesis of chemical probes, which are essential tools for studying biological systems.

Design and Synthesis of Fluorescent and Spin-Labeled Chemical Probes

The primary amine group of 2-(2-Ethylphenoxy)ethan-1-amine is a key functional handle for the attachment of fluorophores or spin labels. Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, allowing for the visualization of biological processes. Spin labels, typically stable nitroxide radicals, are used in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of macromolecules. nih.govnih.gov

The synthesis of a fluorescent probe based on this scaffold would typically involve reacting the amine group with a fluorophore that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. nih.govnih.gov For example, a dansyl group, known for its environmentally sensitive fluorescence, could be attached to create a probe whose emission properties change upon binding to a target molecule or entering a different cellular compartment. mdpi.com Similarly, fluorophores with far-red emission could be incorporated to minimize autofluorescence in biological imaging. nih.gov

For the creation of spin-labeled probes, the amine can be reacted with a spin-labeling reagent, such as an N-hydroxysuccinimide ester of a nitroxide radical. nih.govresearchgate.net The resulting spin-labeled molecule can then be used in EPR studies to provide information about the local environment and conformational changes of biomolecules. nih.gov The ethylphenoxy portion of the molecule can be designed to interact with specific biological targets, directing the probe to a particular location of interest.

Table 2: Synthetic Strategies for Probes based on 2-(2-Ethylphenoxy)ethan-1-amine

| Probe Type | Synthetic Strategy | Key Reagents | Potential Application |

| Fluorescent Probe | Amine acylation | Fluorophore-NHS ester, Fluorophore-isothiocyanate | Cellular imaging, sensing of biological analytes |

| Spin-Labeled Probe | Amine acylation | Nitroxide-NHS ester | EPR spectroscopy studies of macromolecular structure and dynamics |

Role as a Linker in Bioconjugation Chemistry

The primary amine can be readily reacted with various functional groups on biomolecules, such as carboxylic acids on proteins, to form stable amide bonds. The other end of the molecule, the ethylphenoxy group, could be functionalized with another reactive group to allow for attachment to a second molecule, such as a drug, a dye, or a solid support. For instance, the aromatic ring could be modified to include a clickable functional group like an azide (B81097) or an alkyne for use in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are widely used in bioconjugation. nih.gov

The length and flexibility of the ethanamine chain, as well as the hydrophobicity of the ethylphenoxy group, are important characteristics of the linker that can affect the stability, solubility, and biological activity of the final conjugate. These properties can be fine-tuned by modifying the structure of the linker.

Applications in Agrochemical and Specialty Chemical Development (Chemical Aspects)

The chemical structure of 2-(2-Ethylphenoxy)ethan-1-amine suggests its potential as a building block in the synthesis of novel agrochemicals and specialty chemicals.

Synthesis of Novel Agrochemical Scaffolds

Many biologically active compounds used in agriculture contain amine and ether functionalities. The 2-(2-Ethylphenoxy)ethan-1-amine scaffold could serve as a starting point for the synthesis of new herbicides, fungicides, or insecticides. alkylamines.com The primary amine allows for a wide range of chemical transformations, such as the formation of amides, ureas, sulfonamides, and other nitrogen-containing heterocycles, which are common motifs in agrochemical design.

For example, acylation of the amine with various acid chlorides or anhydrides could lead to a library of N-acylated derivatives. google.com These derivatives could then be screened for biological activity. Furthermore, the ethylphenoxy ring could be further functionalized through electrophilic aromatic substitution reactions to introduce additional substituents that could modulate the compound's activity, selectivity, and environmental fate.

Chemical Structure-Activity Relationship Studies for Chemical Performance

The development of new agrochemicals and specialty chemicals heavily relies on understanding the relationship between a molecule's chemical structure and its biological or chemical performance. Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity.

Starting with the 2-(2-Ethylphenoxy)ethan-1-amine core, a medicinal or agrochemical chemist could systematically vary several structural features:

The Ethyl Group: The size and branching of the alkyl group on the phenoxy ring could be altered to probe the importance of steric bulk in this position.

Substituents on the Aromatic Ring: A variety of substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) could be introduced at different positions on the phenoxy ring to investigate the influence of electronic and steric effects.

The Ethanamine Side Chain: The length of the alkyl chain connecting the amine and the ether oxygen could be varied to assess the impact of the linker length on activity.

By synthesizing and testing a series of these analogs, researchers can build a detailed SAR profile. This information is invaluable for optimizing the performance of the chemical, whether it be for enhancing its desired biological effect, improving its selectivity, or modifying its physical properties for better formulation and application.

Future Research Directions and Emerging Paradigms in 2 2 Ethylphenoxy Ethan 1 Amine Chemistry

Advancements in Sustainable and Green Chemistry Approaches

The chemical industry's shift towards sustainability necessitates the development of environmentally benign processes for synthesizing valuable chemical entities. For 2-(2-ethylphenoxy)ethan-1-amine, this involves a departure from traditional methods that may rely on harsh conditions or hazardous materials. google.comgoogle.com

Development of Highly Selective and Efficient Catalytic Systems

Future research will likely focus on creating novel catalytic systems that offer high efficiency and selectivity, minimizing waste and energy consumption. Traditional syntheses of phenoxyethanamines have sometimes involved multi-step processes with challenging purifications. google.com The development of advanced catalytic methods represents a significant leap forward.

Key research directions include:

Enantioselective Catalysis: For applications requiring specific stereoisomers, the development of chiral catalysts is paramount. Drawing inspiration from advances in the synthesis of analogous structures, strategies like catalytic asymmetric synthesis using chiral Brønsted acids or enzyme-mediated reductive amination could be adapted for 2-(2-ethylphenoxy)ethan-1-amine. evitachem.com For instance, engineered amino acid dehydrogenases have demonstrated the ability to produce chiral amines with high enantiomeric excess, a technique that could be explored here. evitachem.com

Transition Metal Catalysis: Economical and earth-abundant metals are at the forefront of modern catalysis. Iron-catalyzed cross-coupling reactions, for example, present a greener alternative to traditional palladium or ruthenium catalysts for C-N bond formation. evitachem.com Research could explore the use of iron or copper complexes to streamline the synthesis of the 2-(2-ethylphenoxy)ethan-1-amine backbone.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling, aligning with green chemistry principles. Developing heterogeneous catalysts, such as metals on oxide supports or zeolites, for the amination or etherification steps in the synthesis of 2-(2-ethylphenoxy)ethan-1-amine would enhance the process's industrial viability and sustainability. researchgate.net

Utilization of Renewable Resources and Waste Valorization

A core tenet of green chemistry is the use of renewable feedstocks. The synthesis of 2-(2-ethylphenoxy)ethan-1-amine traditionally relies on petrochemical precursors. Future paradigms will focus on deriving its core components—the 2-ethylphenol (B104991) and ethanolamine (B43304) moieties—from biomass.

Potential bio-based routes include:

Lignin (B12514952) Valorization: Lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds. nih.gov Research into depolymerization and functionalization of lignin could yield 2-ethylphenol or its precursors, providing a renewable alternative to petroleum-derived phenol (B47542). researchgate.net

Bio-derived C2 Building Blocks: The ethan-1-amine portion could be sourced from bio-ethanol through catalytic amination, or from other biomass-derived C2 platform molecules. researchgate.net

The following table contrasts the conventional petrochemical synthesis pathway with a potential future bio-based route.

| Component | Petrochemical Route | Potential Bio-Based Route |

| 2-Ethylphenol | Alkylation of phenol derived from benzene (B151609)/cumene process. | Selective catalytic conversion of lignin-derived aromatic streams. nih.gov |

| Ethanolamine | Reaction of ethylene (B1197577) oxide (from ethylene) with ammonia (B1221849). | Catalytic amination of bio-ethanol or reduction of biomass-derived amino acids. researchgate.net |

This shift would significantly reduce the carbon footprint and reliance on fossil fuels for the production of 2-(2-ethylphenoxy)ethan-1-amine and related compounds. rsc.org

Integration with Automated Synthesis Platforms and High-Throughput Experimentation

The discovery and optimization of new chemical reactions are being revolutionized by automation and high-throughput experimentation (HTE). chemspeed.com These technologies allow for the rapid and parallel execution of hundreds of reactions, dramatically accelerating research that would take months or years using traditional methods. imperial.ac.uk

For 2-(2-ethylphenoxy)ethan-1-amine, automated platforms can be pivotal in:

Reaction Optimization: Rapidly screening a wide array of catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for its synthesis with unprecedented speed and precision. sigmaaldrich.comyoutube.com

Library Synthesis: Generating a diverse library of derivatives by varying the substituents on the phenyl ring or modifying the amine group. This is crucial for structure-activity relationship (SAR) studies in drug discovery or for tuning material properties.

Data-Driven Chemistry: The vast datasets generated by HTE can be coupled with machine learning algorithms to predict reaction outcomes and propose new experimental conditions, leading to a more intelligent and efficient research cycle. nih.gov

An HTE-based approach to optimize a key synthesis step, such as a catalytic C-O etherification to form the phenoxy bond, is outlined in the table below.

| Variable | Parameters to Screen |

| Catalyst | Palladium, Copper, Nickel, Iron complexes |

| Ligand | Various phosphines, N-heterocyclic carbenes (NHCs) |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK, DBU |

| Solvent | Toluene, Dioxane, DMF, DMSO |

| Temperature | 80°C, 100°C, 120°C, 140°C |

This systematic approach, powered by automation, would rapidly identify robust and efficient protocols for the synthesis of 2-(2-ethylphenoxy)ethan-1-amine. chemspeed.comnih.gov

Exploration of Novel Reactivity and Unconventional Transformations (e.g., C-C bond cleavage, alkylboration)

Beyond optimizing its synthesis, future research can unlock new applications for the 2-(2-ethylphenoxy)ethan-1-amine scaffold by exploring novel and unconventional chemical transformations that go beyond the typical reactivity of ethers and amines.

C-C Bond Cleavage: While often avoided, controlled C-C bond cleavage is an emerging tool for molecular editing. Future research could investigate the selective cleavage of the ethyl group's C-C bond to install other functional groups on the aromatic ring. Alternatively, catalytic cleavage of the C-C bond within the ethanamine bridge could offer a pathway to novel molecular skeletons.

Alkylboration: The introduction of a boron moiety onto the molecule would create a versatile synthetic handle for further functionalization via Suzuki coupling and other established boron-based reactions. Catalytic C-H borylation could be explored to regioselectively install a boronic ester onto the aromatic ring, opening up a vast chemical space for derivatization.

These potential transformations are summarized in the table below.

| Transformation | Description | Potential Utility |

| C(aryl)-C(ethyl) Cleavage | Selective cleavage of the bond connecting the ethyl group to the phenyl ring. | Late-stage functionalization to introduce diverse substituents. |

| C-H Borylation | Catalytic installation of a boronic ester group onto the aromatic ring. | Creates a versatile intermediate for cross-coupling reactions. |

| Directed Functionalization | Using the ether oxygen or amine as a directing group for C-H activation at other positions. | Access to new, selectively substituted structural isomers. |

Synergistic Development of Combined Experimental and Computational Methodologies

The integration of computational chemistry with experimental work provides a powerful paradigm for understanding and predicting chemical behavior. mdpi.com This synergy allows for a deeper understanding of reaction mechanisms, molecular properties, and intermolecular interactions, guiding more efficient and targeted experimental design. researchgate.net

For 2-(2-ethylphenoxy)ethan-1-amine, a combined approach could yield significant insights:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the energy profiles of potential reaction pathways for its synthesis, identifying transition states and key intermediates. This can help explain catalyst selectivity and guide the design of more efficient catalysts.

Property Prediction: Computational models can predict physical and chemical properties such as solubility, conformational preferences, and spectroscopic signatures (NMR, IR), aiding in characterization and formulation.

Interaction Modeling: Molecular Dynamics (MD) simulations can model the behavior of 2-(2-ethylphenoxy)ethan-1-amine in different environments, such as in solution or interacting with a biological target like a protein or receptor. mdpi.com

The table below illustrates how computational tools can address specific research questions.

| Research Question | Computational Method | Expected Insight |

| What is the lowest energy pathway for a catalytic C-N coupling? | Density Functional Theory (DFT) | Identification of the rate-determining step and key catalyst-substrate interactions. |

| What is the dominant 3D conformation of the molecule in water? | Molecular Dynamics (MD) | Understanding of solvent effects and intramolecular hydrogen bonding. |

| How might the molecule bind to a hypothetical enzyme active site? | Molecular Docking & MD | Prediction of binding modes and key interactions, guiding medicinal chemistry efforts. |

Multi-disciplinary Research Initiatives leveraging the 2-(2-Ethylphenoxy)ethan-1-amine Scaffold

The true potential of the 2-(2-ethylphenoxy)ethan-1-amine scaffold can be realized through collaborative research that crosses traditional disciplinary boundaries. Its structural motifs are relevant to fields ranging from medicine to materials science.

Medicinal Chemistry: The phenoxyethanamine core is a "privileged scaffold" found in numerous biologically active compounds. mdpi.com The 2-(2-ethylphenoxy)ethan-1-amine structure could serve as a starting point for the design of new therapeutic agents. The primary amine and the aromatic ring are ideal handles for diversification to optimize binding to biological targets.

Materials Science: Amines and phenols are common building blocks for polymers. This molecule could be investigated as a monomer or curing agent for creating specialty polymers, such as epoxy resins or polyamides, with tailored thermal and mechanical properties. nih.gov Its structure could also be explored for the synthesis of novel ligands for metal-organic frameworks (MOFs).

Agrochemicals: The development of new herbicides, fungicides, and pesticides often involves screening libraries of compounds with diverse functional groups. The 2-(2-ethylphenoxy)ethan-1-amine scaffold and its derivatives could be explored for potential agrochemical applications.

The following table outlines potential cross-disciplinary applications.

| Field | Potential Application | Role of the Scaffold |

| Medicinal Chemistry | Development of novel CNS agents or receptor modulators. | Core structure for library synthesis and structure-activity relationship (SAR) studies. mdpi.com |

| Materials Science | Monomer for high-performance polymers or epoxy resins. | Provides aromatic rigidity and a reactive amine for polymerization. nih.gov |

| Agrochemicals | Lead compound for new pesticides or herbicides. | A versatile chemical framework for biological screening. |

By pursuing these future research directions, the scientific community can transform 2-(2-ethylphenoxy)ethan-1-amine from a simple chemical entity into a versatile platform for innovation in sustainable synthesis, advanced materials, and biomedical research.

Q & A

Basic Research Question

- Receptor Binding Assays : Screen for affinity to serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]-ketanserin for 5-HT₂A) .

- Enzyme Inhibition Studies : Test inhibition of monoamine oxidase (MAO) using fluorometric assays .

- Cell-Based Models : Use SH-SY5Y neuroblastoma cells to assess neurotoxicity or neuroprotection .

How do steric and electronic effects of the 2-ethylphenoxy group influence the compound’s reactivity in substitution reactions?

Advanced Research Question

- Steric Effects : The ethyl group at the ortho position creates steric hindrance, reducing nucleophilic substitution rates at the adjacent position. This can be mitigated using bulky bases (e.g., LDA) to deprotonate the amine .

- Electronic Effects : The electron-donating ethoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward oxidation. Computational studies (DFT) can predict preferred reaction sites .

What strategies resolve contradictions in reported biological activities of 2-(2-Ethylphenoxy)ethan-1-amine across different studies?

Advanced Research Question

- Meta-Analysis : Aggregate data from receptor binding studies (e.g., Ki values) to identify outliers. Use statistical tools like Grubbs’ test to exclude anomalous data .

- Control Experiments : Verify assay conditions (pH, temperature) and purity of batches via HPLC. Contaminants like oxidation byproducts (e.g., nitroxides) may skew results .

- Species-Specific Effects : Compare activity in human vs. rodent receptors to explain discrepancies .

How can computational modeling predict the interaction between 2-(2-Ethylphenoxy)ethan-1-amine and neurological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (PDB: 6WGT). Focus on hydrogen bonding with Ser159 and hydrophobic interactions with Phe339 .

- QSAR Studies : Coramine substituent effects (e.g., logP, polar surface area) with bioavailability using datasets from PubChem .

- MD Simulations : Simulate binding stability over 100 ns to assess residence time in the receptor pocket .

What are the key considerations in designing a stability study for 2-(2-Ethylphenoxy)ethan-1-amine under various storage conditions?

Basic Research Question

- Degradation Pathways : Monitor oxidation (amine to nitro) and hydrolysis (ether cleavage) via accelerated stability testing (40°C/75% RH for 6 months) .

- Analytical Methods : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products.

- Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen to prolong shelf life .

How does the compound’s logP value impact its blood-brain barrier (BBB) permeability in neuropharmacological studies?

Advanced Research Question

- Predicted logP : Calculate using software like ChemAxon (estimated logP = 2.1 for 2-(2-ethylphenoxy)ethan-1-amine), indicating moderate BBB penetration .

- In Vivo Validation : Use a rat model with LC-MS/MS to measure brain-to-plasma ratio after intravenous administration .

- Structural Modifications : Introduce polar groups (e.g., -OH) to reduce logP if excessive CNS activity is undesirable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.